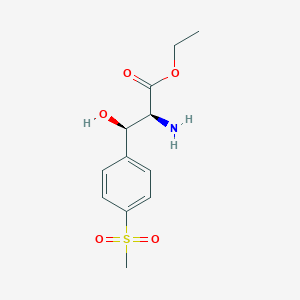

(2S,3R)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate

Description

(2S,3R)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate (CAS: 31925-29-8) is a chiral β-hydroxy-α-amino ester derivative with significant pharmaceutical relevance. Its molecular formula is C₁₂H₁₇NO₅S, and it has a molar mass of 287.33 g/mol . This compound is synthesized via a multi-step process involving the reaction of 4-(methylsulfonyl)benzaldehyde with glycine derivatives under alkaline conditions, followed by esterification with ethanol and sulfuric acid .

Properties

IUPAC Name |

ethyl (2S,3R)-2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c1-3-18-12(15)10(13)11(14)8-4-6-9(7-5-8)19(2,16)17/h4-7,10-11,14H,3,13H2,1-2H3/t10-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEHCOWSYFANRT-WDEREUQCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=C(C=C1)S(=O)(=O)C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]([C@@H](C1=CC=C(C=C1)S(=O)(=O)C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901180149 | |

| Record name | (βR)-β-Hydroxy-4-(methylsulfonyl)-L-phenylalanine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901180149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31925-29-8 | |

| Record name | (βR)-β-Hydroxy-4-(methylsulfonyl)-L-phenylalanine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31925-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-β-Hydroxy-4-(methylsulfonyl)-L-phenylalanine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901180149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate, 4-(methylsulfonyl)benzaldehyde, and an appropriate chiral amine.

Condensation Reaction: The initial step involves a condensation reaction between ethyl acetoacetate and 4-(methylsulfonyl)benzaldehyde in the presence of a base such as sodium ethoxide to form an intermediate.

Chiral Amine Addition: The intermediate is then reacted with a chiral amine under controlled conditions to introduce the chiral center.

Hydrolysis and Esterification: The resulting product undergoes hydrolysis followed by esterification to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

Temperature and Pressure Control: Maintaining optimal temperature and pressure to maximize yield and purity.

Purification Techniques: Employing advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2S,3R)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate has numerous applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (2S,3R)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and other proteins.

Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Physical Properties:

- Density : 1.309 ± 0.06 g/cm³ (predicted)

- Boiling Point : 515.0 ± 50.0 °C (predicted)

- pKa : 10.57 ± 0.45 (predicted), indicating moderate basicity .

Comparison with Structurally Similar Compounds

The compound belongs to a class of ethyl α-amino-β-hydroxypropanoate derivatives, which vary in substituents, stereochemistry, and applications. Below is a detailed comparison:

Structural and Functional Differences

Substituent Effects: The methylsulfonyl group in the target compound enhances solubility and hydrogen-bonding capacity compared to methoxy or cyano groups in analogs . Stereochemistry: The (2S,3R) configuration is essential for binding to bacterial ribosomes in florfenicol, whereas racemic or non-chiral analogs (e.g., ethyl 2-hydroxy-3-sulfonylaminopropanoate) lack this specificity .

Synthetic Complexity: The target compound requires enantioselective synthesis (e.g., chiral resolution using aldehydes) to achieve the desired configuration, unlike non-chiral derivatives like quizalofop-P-ethyl, which are synthesized via simpler esterification .

Biological Activity: Derivatives with electron-withdrawing groups (e.g., methylsulfonyl, cyano) exhibit higher antimicrobial potency compared to electron-donating groups (e.g., methoxy) .

Research Findings and Data

Pharmacokinetic Data (Predicted)

| Parameter | (2S,3R)-Target Compound | Racemic Analog | Ethyl 2-cyano Derivative |

|---|---|---|---|

| LogP (Lipophilicity) | 1.31 | 1.29 | 2.45 |

| Water Solubility | 2.1 mg/mL | 2.0 mg/mL | 0.5 mg/mL |

Biological Activity

(2S,3R)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate is a chiral compound with the molecular formula C₁₂H₁₇N₁O₅S and a molecular weight of approximately 287.33 g/mol. Its unique stereochemistry and functional groups contribute to its diverse biological activities and potential applications in medicinal chemistry and materials science.

Chemical Structure

The compound features a methylsulfonyl group, which enhances its reactivity and biological interactions. The specific stereochemical configuration (2S,3R) is crucial for its interactions with biological targets.

| Property | Details |

|---|---|

| IUPAC Name | Ethyl (2S,3R)-2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propanoate |

| CAS Number | 31925-29-8 |

| Molecular Formula | C₁₂H₁₇N₁O₅S |

| Molecular Weight | 287.33 g/mol |

The biological activity of this compound primarily involves its interactions with various enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein conformations.

Key Molecular Targets:

- Enzymes involved in metabolic pathways

- Receptors modulating neurotransmission

- Other proteins influencing cellular signaling

Interaction Studies

Research indicates that this compound can bind to multiple biological targets, influencing their activity. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to study these interactions.

Case Study: Enzyme Inhibition

A study demonstrated that this compound exhibits inhibitory effects on specific enzymes related to inflammatory processes, suggesting potential therapeutic applications in treating inflammatory diseases.

Medicinal Chemistry

Due to its biological activity, this compound is being explored for its therapeutic potential in various diseases, including:

- Inflammatory disorders

- Neurodegenerative diseases

- Bacterial infections (as an intermediate in the synthesis of florfenicol)

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-amino-3-hydroxypropanoate | Lacks methylsulfonyl group | Simpler structure; less reactivity |

| Florfenicol | Contains fluorine | Broad-spectrum antimicrobial activity |

| Thiamphenicol | Similar structure; lacks methylsulfonyl group | Primarily used in veterinary medicine |

Q & A

Q. Optimization Table :

How can structural characterization of this compound be performed to confirm its stereochemistry and functional groups?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Determine absolute stereochemistry via single-crystal analysis, as demonstrated for selenadiazole analogs in and .

- HPLC-MS : Use chiral columns (e.g., Chiralpak AD-H) with polar mobile phases (hexane:isopropanol) to assess enantiopurity .

What preliminary biological activities have been reported for structurally related compounds, and how might the methylsulfonyl group influence target interactions?

Methodological Answer:

- Enzyme Inhibition : Analogous sulfonyl-containing compounds (e.g., neprilysin inhibitors in ) show that the methylsulfonyl group enhances binding via polar interactions with catalytic residues .

- Receptor Studies : The 4-(methylsulfonyl)phenyl moiety may act as a hydrogen bond acceptor, similar to 4-hydroxyphenyl derivatives in , which target enzymes like tyrosine kinases .

- In Vitro Assays : Screen against inflammation-related targets (e.g., COX-2) using fluorogenic substrates or SPR to measure binding kinetics .

What advanced strategies are recommended for resolving contradictions in reported synthetic yields or biological activity data?

Methodological Answer:

- Reproducibility Checks :

- Verify solvent purity (e.g., anhydrous DCM vs. technical grade) and catalyst batch variability .

- Use standardized biological assays (e.g., fixed ATP concentrations in kinase assays) .

- Data Reconciliation Example :

- Impurity Profiling : Employ LC-MS to identify byproducts (e.g., ethyl ester hydrolysis products) using protocols from .

How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model the compound’s interaction with cytochrome P450 enzymes to predict metabolic stability .

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing methylsulfonyl vs. methoxy groups) with solubility/logP values .

- Docking Studies : Use crystal structures of target proteins (e.g., COX-2 PDB: 5KIR) to optimize the hydroxy and amino groups’ spatial orientation .

What analytical techniques are critical for detecting and quantifying degradation products under varying storage conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.